molecular formula C15H12ClN B11639750 2-(4-Chlorophenyl)-7-methylindolizine CAS No. 392725-38-1

2-(4-Chlorophenyl)-7-methylindolizine

Cat. No.: B11639750
CAS No.: 392725-38-1
M. Wt: 241.71 g/mol
InChI Key: QATAOSBJDAUKKB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methylindolizine is a useful research compound. Its molecular formula is C15H12ClN and its molecular weight is 241.71 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

392725-38-1

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methylindolizine

InChI

InChI=1S/C15H12ClN/c1-11-6-7-17-10-13(9-15(17)8-11)12-2-4-14(16)5-3-12/h2-10H,1H3

InChI Key

QATAOSBJDAUKKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Reactivity and Transformation Pathways of 2 4 Chlorophenyl 7 Methylindolizine and Indolizine Analogs

Electrophilic Substitution Reactivity and Regioselectivity at Pyrrolic and Pyridinic Moieties

The indolizine (B1195054) ring system is composed of a fused pyrrole (B145914) (five-membered) and pyridine (B92270) (six-membered) ring. The pyrrole moiety is inherently more electron-rich than the pyridine moiety, which contains a more electronegative nitrogen atom. quora.com This electronic difference dictates that electrophilic substitution reactions preferentially occur on the five-membered pyrrolic ring. mdpi.comjbclinpharm.org

Molecular orbital calculations and resonance theory indicate that the positions with the highest electron density in the indolizine nucleus are C-3 and C-1. chim.itchemicalbook.com Consequently, electrophilic attack occurs predominantly at the C-3 position. jbclinpharm.org If the C-3 position is blocked, the electrophile will then attack the C-1 position. jbclinpharm.org This reactivity pattern is analogous to that observed in other π-excessive heterocycles like pyrrole and indole. chim.it The pyridine ring, being electron-deficient, is generally unreactive towards electrophiles unless activated by strongly electron-donating groups. nih.gov

For 2-(4-Chlorophenyl)-7-methylindolizine, electrophilic substitution is expected to follow this general trend, with the C-3 position being the primary site of reaction. The 4-chlorophenyl group at C-2 and the methyl group at C-7 can influence the reaction rate and regioselectivity through their electronic and steric effects.

Nucleophilic Addition Reactions and Their Scope

Indolizines are generally resistant to nucleophilic attack due to the high electron density of the bicyclic aromatic system. chim.it However, nucleophilic addition can occur under specific circumstances, particularly when the indolizine ring is activated by strong electron-withdrawing groups or when powerful nucleophiles are employed.

Theoretical calculations suggest that the C-5 position is the most favorable site for nucleophilic attack. lookchem.com This has been experimentally verified in cases of indolizines bearing electron-withdrawing groups at the C-6 or C-8 positions, which facilitate nucleophilic substitution at C-5. lookchem.com For simple 5-halogenoindolizines, however, the halogen is not readily displaced by nucleophiles. lookchem.com Indolizine derivatives can act as nucleophiles themselves in reactions such as the Friedel-Crafts reaction with activated carbonyl compounds or in asymmetric allylic substitution reactions. researchgate.net

Cycloaddition Reactions (e.g., [3+2] and [8+2] Dipolar Cycloadditions)

The π-electron system of indolizine and its derivatives can participate in various cycloaddition reactions, providing access to more complex heterocyclic structures.

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition reaction is a widely used method for the synthesis of indolizines themselves, often involving pyridinium (B92312) ylides as 1,3-dipoles reacting with various dipolarophiles. chim.itrsc.org Once formed, the indolizine ring can also undergo [3+2] cycloaddition reactions. For instance, the reaction of pyridinium ylides with cyclooctyne (B158145) has been studied to generate indolizines. researchgate.net Furthermore, a method for constructing indolizine-based heterocyclic sulfonyl fluorides through a [3+2] cycloaddition of isoquinolinium/quinolinium salts with 1-bromoethene-1-sulfonyl fluoride (B91410) has been developed. rsc.org

[8+2] Cycloaddition: Indolizines can act as 8π components in [8+2] cycloaddition reactions with electron-deficient alkynes or alkenes to form cycl[3.2.2]azines. mdpi.comresearchgate.net This reaction is a powerful tool for constructing polycyclic aromatic systems. The reaction of indolizines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a classic example of this transformation, often requiring a catalyst such as palladium on carbon (Pd-C) and heating. mdpi.com

Oxidation and Reduction Chemistry of the Indolizine Core

The indolizine core can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: The oxidation of indolizines can lead to different products depending on the oxidizing agent and reaction conditions. For example, some indolizine derivatives can be easily oxidized. rsc.org In the context of cycloaddition reactions, an oxidation step is sometimes required to aromatize the initial cycloadduct. rsc.org

Reduction: The indolizine ring can be partially or fully reduced. For instance, certain polycyclic indolizine derivatives can be partially reduced in excellent yields. rsc.org The reduction of a 5-formyl group on an indolizine ring to a 5-hydroxymethyl group can be readily achieved using sodium borohydride (B1222165) (NaBH4) under mild conditions. nih.gov

Cross-Coupling Reactions for C–C and C–X Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C–C) and carbon-heteroatom (C–X) bonds on the indolizine scaffold, enabling the introduction of a wide range of functional groups. researchgate.netrsc.org

C–C Bond Formation: Suzuki-Miyaura coupling is a prominent example of a C–C bond-forming reaction applied to indolizines. For instance, 5-bromo- and 5-iodoindolizines have been successfully coupled with various arylboronic acids to yield 5-arylindolizines. lookchem.com Tandem one-pot palladium-catalyzed cross-coupling and subsequent cycloisomerization reactions have also been developed for the direct formation of indolizines. rsc.org

C–X Bond Formation: Cross-coupling reactions can also be used to form C-S bonds. For example, a photoredox-catalyzed oxidative coupling reaction of 2-arylindolizines with aromatic thiols has been reported to produce 3-sulfanylindolizines. researchgate.net

Selective Functionalization at Specific Positions (C-1, C-2, C-3, C-5)

The inherent reactivity of the indolizine ring allows for selective functionalization at specific positions, which is crucial for the synthesis of complex derivatives with desired properties.

C-1 Position: While C-3 is the most reactive site for electrophilic substitution, functionalization at C-1 can be achieved, particularly if the C-3 position is blocked. jbclinpharm.org Diazo coupling, for example, occurs at C-1 if the C-3 position is occupied. jbclinpharm.org

C-2 Position: The introduction of substituents at the C-2 position is often achieved during the synthesis of the indolizine core itself, for instance, through gold-catalyzed methods that introduce silyl, stannyl, or germyl (B1233479) groups. rsc.org

C-3 Position: The C-3 position is the most nucleophilic and therefore the most common site for functionalization. mdpi.comrsc.orgrsc.orgacs.org A variety of electrophiles can be introduced at this position. Indium(III)-catalyzed three-component reactions of indolizines with amines and aldehydes provide a rapid route to diverse C-3 functionalized indolizines. rsc.org

C-5 Position: Selective functionalization at the C-5 position can be accomplished through directed lithiation. Various 2-substituted indolizines can be selectively lithiated at the C-5 position, and the resulting organolithium intermediate can be quenched with different electrophiles to introduce groups like formyl or iodo. nih.gov

Deconstructive Cycloaromatization Reactions Applied to Indolizines

A novel synthetic strategy involves the deconstruction of the indolizine ring followed by cycloaromatization to form new molecular scaffolds. An unprecedented approach for the construction of N,O-bidentate ligands involves the merging of ring deconstruction with the cycloaromatization of indolizines and cyclopropenones. acs.orgresearchgate.net This catalyst-free method yields polyaryl 2-(pyridin-2-yl)phenols in excellent yields. acs.org This demonstrates the potential of using the indolizine core as a synthon for more complex aromatic systems through controlled ring-opening and rearrangement processes.

Tandem and Cascade Reactions Involving Indolizine Intermediates

Tandem and cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecular architectures from simple precursors in a single operation. These processes, which involve two or more sequential bond-forming events without the isolation of intermediates, are particularly valuable in heterocyclic chemistry. In the context of indolizine chemistry, such reactions are pivotal for constructing the core indolizine scaffold and for its further elaboration into more complex fused heterocyclic systems. The reactivity of the indolizine nucleus, often generated in situ from precursors like pyridinium ylides, lends itself well to these elegant reaction sequences.

A predominant strategy for synthesizing the indolizine core via a tandem process involves the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles. nih.govacs.org This approach often begins with the in situ generation of a pyridinium ylide from a corresponding pyridinium salt. The ylide then undergoes a [3+2] cycloaddition with an electron-deficient alkene or alkyne, followed by an aromatization step, often through oxidation or elimination, to furnish the final indolizine product.

One-pot methodologies have been developed that combine several synthetic steps, such as the initial formation of the pyridinium salt, its conversion to the ylide, cycloaddition, and subsequent aromatization. For instance, a three-component reaction between a pyridine, an α-halo ketone, and an electron-deficient alkene can proceed via a tandem sequence to afford polysubstituted indolizines. organic-chemistry.org Similarly, metal-free cascade reactions, such as a Michael addition followed by an intramolecular SN2 cyclization and subsequent aromatization, have been employed for the synthesis of functionalized indolizines from 2-alkylazaarene derivatives. acs.org

The versatility of these tandem and cascade approaches allows for the introduction of a wide array of substituents onto the indolizine core, including the 4-chlorophenyl group at the 2-position and a methyl group at the 7-position, as seen in this compound. The specific precursors for this compound would typically be 4-methylpyridine (B42270) and a phenacyl halide bearing a 4-chlorophenyl group.

Furthermore, the indolizine scaffold itself can serve as a key intermediate in cascade reactions designed to build more elaborate polycyclic structures. Palladium-catalyzed processes, for example, can facilitate the C-H functionalization of the indolizine ring, leading to subsequent annulation reactions that create fused N-heterocycles. nih.govacs.org These transformations highlight the utility of indolizines as building blocks for accessing structurally diverse and complex molecules.

The following tables provide examples of tandem and cascade reactions used to synthesize various indolizine analogs, illustrating the scope and efficiency of these methods. While specific data for this compound is not detailed in these examples, the general principles are directly applicable to its synthesis.

Table 1: Examples of Tandem/Cascade Syntheses of Indolizine Analogs

EntryPyridine DerivativeCarbonyl Compound/Alkyl HalideDipolarophile/AlkeneReaction TypeProductYield (%)
1Pyridine2-BromoacetophenoneDiethyl fumarate1,3-Dipolar Cycloaddition/OxidationDiethyl 2-phenylindolizine-1,2-dicarboxylate-
24-Methylpyridine2-Bromo-1-(4-chlorophenyl)ethan-1-oneMaleimide1,3-Dipolar Cycloaddition/Dehydrogenation2-(4-Chlorophenyl)-7-methyl-1,2-dihydropyrrolo[1,2-a]indolizine-1,3-dione-
3PyridineEthyl 2-bromoacetateFumaronitrile1,3-Dipolar Cycloaddition/OxidationEthyl 1,2-dicyanoindolizine-3-carboxylate-
42-Picoline-BromonitroolefinsMichael/SN2/AromatizationSubstituted Indolizinesup to 99
5Pyridyl-enaminones-ThiophenolsTf2O-mediated CascadeThio-substituted Indolizinesup to 94

Table 2: Further Examples of Cascade Reactions Involving Indolizine Formation

EntryStarting MaterialsCatalyst/ReagentReaction CascadeProduct Type
12-Alkylazaarenes, Propargylic alcoholsSamarium catalystC(sp3)-H bond activation/CyclizationIndolizines
2Pyridines, Methyl ketones, Alkenoic acidsCopper catalystBromination/1,3-Dipolar cycloaddition/Oxidative decarboxylationIndolizines
3Heteroaryl aldehydes, Amines, AlkynesGold(III) catalystCoupling/CycloisomerizationAminoindolizines
4Pyrrole-2-carbaldehydes, 4-Halogenated acetoacetic esters-SN2 substitution/Condensation/TautomerizationHydroxy-substituted Indolizines

These examples underscore the power of tandem and cascade reactions in streamlining the synthesis of the indolizine ring system and its derivatives. The ability to construct multiple C-C and C-N bonds in a single pot with high efficiency makes these strategies highly attractive for the generation of molecular diversity.

Spectroscopic Characterization and Photophysical Behavior of 2 4 Chlorophenyl 7 Methylindolizine

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive structure of 2-(4-Chlorophenyl)-7-methylindolizine would be established using a combination of modern spectroscopic methods. Each technique provides unique and complementary information to build a complete picture of the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a full suite of NMR experiments would be required.

¹H-NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons). The spectrum for this compound is expected to show distinct signals for the protons on the indolizine (B1195054) core and the chlorophenyl ring. The 7-methyl group would appear as a characteristic singlet, likely in the upfield region (around 2.0-2.5 ppm). Protons on the five-membered ring of the indolizine core are typically found at higher chemical shifts than those on the six-membered ring. The protons on the 4-chlorophenyl group would exhibit a classic AA'BB' splitting pattern, appearing as two doublets in the aromatic region (7.0-8.0 ppm).

¹³C-NMR Spectroscopy : This experiment detects the carbon atoms in the molecule. The spectrum would show distinct signals for each of the 15 unique carbon atoms in the structure. The methyl carbon (C-7) would appear at a high field (low ppm value), while the aromatic and heterocyclic carbons would resonate at a lower field (higher ppm values). The carbon atom attached to the chlorine (C-4' of the phenyl ring) would have its chemical shift influenced by the electronegativity of the halogen.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity. COSY would establish proton-proton coupling relationships within the indolizine and chlorophenyl rings, while HSQC would link each proton to its directly attached carbon atom. HMBC is crucial for establishing long-range (2-3 bond) correlations, which would definitively confirm the position of the 4-chlorophenyl group at C-2 and the methyl group at C-7 of the indolizine skeleton.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Indolizine Ring Protons 6.5 - 8.5 100 - 140
4-Chlorophenyl Protons 7.0 - 8.0 125 - 145

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

IR Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and heterocyclic rings would appear in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration of the chlorophenyl group is anticipated in the 1000-1100 cm⁻¹ range. The presence of the methyl group would be confirmed by C-H stretching and bending vibrations around 2900-2980 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring stretching vibrations are typically strong in Raman spectra, which would aid in confirming the core structure.

Table 2: Anticipated IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Methyl C-H Stretching 2900 - 2980
Aromatic C=C Stretching 1450 - 1600

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. springernature.com For this compound (molecular formula C₁₅H₁₂ClN), HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm). This precise mass allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly visible, providing definitive evidence for the presence of a single chlorine atom in the molecule.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is characteristic of conjugated systems. The indolizine core is an aromatic, π-conjugated system, and its absorption spectrum is expected to show multiple bands. jbclinpharm.org Typically, indolizines exhibit complex absorption spectra with several peaks in the UV and visible regions. researchgate.net The extended conjugation provided by the 2-(4-chlorophenyl) substituent would likely cause a bathochromic (red-shift) of the absorption maxima compared to the unsubstituted 7-methylindolizine. The spectrum would be measured in a suitable solvent (e.g., dichloromethane or acetonitrile) to observe the characteristic λₘₐₓ values corresponding to π→π* transitions.

Photophysical Properties and Their Modulation

Indolizine derivatives are well-known for their fluorescent properties, making them valuable in materials science and as biological markers. researchgate.netmdpi.com The photophysical behavior of this compound is dictated by its electronic structure.

Fluorescence Emission Characteristics and Profiles

Upon excitation with light of an appropriate wavelength (determined from the UV-Vis absorption spectrum), the molecule is expected to exhibit fluorescence.

Fluorescence Emission : The emission spectrum would be characterized by its shape, maximum emission wavelength (λₑₘ), and quantum yield (Φբ). The emission is expected to be red-shifted relative to its absorption, a phenomenon known as the Stokes shift. The position of the emission maximum can be influenced by the electronic nature of the substituents. The electron-withdrawing nature of the 4-chlorophenyl group at the 2-position could modulate the energy of the excited state and thus the color of the emitted light. mdpi.com

Solvatochromism : The fluorescence of many indolizine derivatives is sensitive to solvent polarity, a property known as solvatochromism. mdpi.com It would be anticipated that as the polarity of the solvent increases, the emission maximum of this compound might shift due to the stabilization of a polar excited state, a characteristic of intramolecular charge transfer (ICT) processes. mdpi.com This behavior would be investigated by measuring the fluorescence spectra in a range of solvents with varying polarities.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Solvent Effects on Photoluminescence Quantum Yield and Spectra

Specific data on how different solvents affect the photoluminescence quantum yield and spectra of this compound are not available in the reviewed literature. Studies on analogous compounds suggest that such effects are likely to be significant, but quantitative measurements are required for a detailed analysis.

pH-Dependent Optical Behavior and Protonation Effects

There is no specific information available regarding the pH-dependent optical behavior or protonation effects for this compound. While indolizine derivatives can be designed as fluorescent pH sensors acs.orgnih.gov, the specific response of this compound to changes in pH has not been documented.

Time-Resolved Fluorescence Spectroscopy

No data from time-resolved fluorescence spectroscopy, such as fluorescence lifetime measurements, for this compound could be found in the existing literature.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 7 Methylindolizine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Among the most important orbitals for predicting chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For indolizine (B1195054) derivatives, theoretical studies show that substitutions on the core structure can precisely modulate the HOMO-LUMO gap. chemrxiv.orgacs.org For 2-(4-Chlorophenyl)-7-methylindolizine, a DFT calculation would be expected to show the HOMO density localized primarily on the electron-rich indolizine ring system, while the LUMO might extend across both the indolizine and the 4-chlorophenyl moieties. The electron-withdrawing nature of the chlorine atom and the electron-donating methyl group would subtly influence these energy levels.

Table 1: Illustrative Frontier Orbital Data for a Substituted Indolizine This table is a hypothetical representation of typical data obtained from a DFT calculation for illustrative purposes, as specific values for this compound are not available in published literature.

ParameterEnergy (eV)Description
HOMO -5.85Highest Occupied Molecular Orbital; associated with electron-donating capability.
LUMO -1.90Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability.
Energy Gap (ΔE) 3.95LUMO-HOMO gap; indicates chemical reactivity and kinetic stability.

Electron Density Distribution and Aromaticity Studies

The indolizine nucleus is a bicyclic aromatic system containing a delocalized 10π-electron system, which confers significant stability. researchgate.net Aromaticity is a key concept that describes this stability, arising from a cyclic, planar arrangement of conjugated p-orbitals.

A common computational method to quantify the aromaticity of a specific ring within a molecule is the Nucleus-Independent Chemical Shift (NICS). unirioja.esgithub.io This method involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value indicates a paratropic current, characteristic of anti-aromaticity. github.io

For this compound, separate NICS calculations for the five-membered and six-membered rings of the indolizine core would quantify their respective aromatic character. Studies on related fused polycyclic systems show that the aromaticity of one ring can be influenced by substituents or fusion with other rings. chemrxiv.orgacs.org It would be expected that both rings in the indolizine core of the target molecule would exhibit negative NICS values, confirming their aromatic nature.

Table 2: Illustrative Aromaticity (NICS) Data This table provides a hypothetical example of NICS(1) values (calculated 1 Å above the ring plane) to illustrate how aromaticity data is presented. Specific data for this compound is not available in published literature.

Ring SystemNICS(1) Value (ppm)Interpretation
Five-membered ring -11.5Strongly Aromatic
Six-membered ring -9.8Aromatic
Chlorophenyl ring -10.2Aromatic

Mechanistic Studies through Computational Modeling of Reactions

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the energy landscape of a reaction, chemists can identify the most favorable pathways, transition states, and intermediates.

A common synthetic route to the indolizine scaffold is the 1,3-dipolar cycloaddition reaction. mdpi.com This involves the reaction of a pyridinium (B92312) ylide with an electron-deficient alkyne. Transition state analysis for the synthesis of this compound would involve computationally modeling this reaction. The goal would be to locate the transition state structure—the highest energy point along the reaction pathway—and calculate its activation energy. This information helps explain the kinetics of the reaction and predict how changes in reactants or conditions might affect the reaction rate.

Reaction coordinate mapping involves calculating the energy of the system as it progresses from reactants to products. This creates an energy profile that visualizes the entire reaction pathway, including any intermediates and transition states. For the synthesis of this compound, mapping the reaction coordinate would provide a detailed step-by-step understanding of the bond-forming and bond-breaking processes, confirming the proposed mechanism. mdpi.com While this is a standard computational approach, specific studies mapping this reaction for the title compound are not currently available.

Conformational Analysis and Molecular Dynamics Simulations

While the indolizine core is largely planar, the molecule as a whole has conformational flexibility due to the rotation of the 4-chlorophenyl group around the single bond connecting it to the indolizine ring.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. In an MD simulation, the molecule would be placed in a simulated environment (such as a solvent box), and its movements would be calculated over a period of time by solving Newton's equations of motion. nih.gov This would provide insights into its flexibility, solvent interactions, and vibrational motions, offering a more realistic picture of its behavior than static, gas-phase calculations. While MD simulations are widely used for complex biomolecular systems and materials, nih.gov dedicated studies on this specific small molecule were not identified.

In Silico Assessment of Molecular Interactions with Target Receptors

Computational and theoretical investigations play a crucial role in modern drug discovery by providing insights into the molecular interactions between a ligand and its biological target. For the compound this compound, while specific in silico studies are not extensively documented in publicly available literature, the broader class of indolizine derivatives has been the subject of numerous computational analyses. These studies help to elucidate potential binding modes and predict the energetics of interaction with various biological receptors, offering a foundational understanding of their potential pharmacological activities.

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. The binding affinity is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Research on a series of ethyl 3-benzoylindolizine-1-carboxylate analogues identified potential anti-tubercular activity, with molecular docking studies revealing strong binding affinities to specific mycobacterial enzymes. researchgate.net One of the most active compounds in this series demonstrated a docking score of -8.5 kcal/mol. researchgate.net Similarly, computational studies on other indolizine derivatives have shown promising interactions with microbial enzymes such as Sterol 14-demethylase and Dihydropteroate synthase, with calculated binding energies indicating stable ligand-protein complexes. nih.gov

In the context of anti-inflammatory research, indolizine analogues have been designed as COX-2 inhibitors. researchgate.net Molecular docking studies in this area help to understand the structural requirements for potent inhibition and to rationalize the observed biological activities. researchgate.net For example, certain ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates have shown promise as COX-2 inhibitors, and computational analyses have been key to understanding their binding conformations within the enzyme's active site. researchgate.net

Furthermore, a broader investigation into a library of indolizine compounds suggested that the tau protein could be a significant biomolecular target. nih.gov This finding points towards the potential utility of indolizine scaffolds in the development of therapeutic agents for neurodegenerative diseases like Alzheimer's. nih.gov The ability of these compounds to cross the blood-brain barrier, as predicted by in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, further supports their potential as central nervous system agents. nih.gov

The table below summarizes the predicted binding affinities of various substituted indolizine derivatives against several biological targets, as reported in the scientific literature. It is important to note that these values are for compounds structurally related to this compound and are presented here to illustrate the potential interactions of the indolizine scaffold.

Compound Series/AnalogueTarget ReceptorPredicted Binding Affinity (kcal/mol)
Ethyl 3-benzoylindolizine-1-carboxylate analogueMycobacterial Target (PDB: 5OP6, 1ZID)-8.5
Pyrazolyl-Indolizine DerivativeSterol 14-demethylase (C. albicans)Decreased binding energy noted
Pyrazolyl-Indolizine DerivativeDihydropteroate synthase (S. aureus)Decreased binding energy noted
Pyrazolyl-Indolizine DerivativeLasR (P. aeruginosa)Decreased binding energy noted
Pyrazolyl-Indolizine DerivativeGyrase B (B. subtilis)Decreased binding energy noted
Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylatesCyclooxygenase-2 (COX-2)Not specified
General Indolizine LibraryTau ProteinFavorable fitting observed

Advanced Applications and Future Research Directions for Indolizine Derivatives

Development of Optoelectronic Materials and Devices

The unique photophysical properties of 2-(4-Chlorophenyl)-7-methylindolizine make it a compelling candidate for the development of next-generation optoelectronic materials and devices. Its rigid, planar structure, combined with the electronic characteristics imparted by the chlorophenyl and methyl substituents, facilitates efficient charge transport and luminescence, which are critical for applications in organic light-emitting diodes (OLEDs) and solar energy conversion technologies.

Design of Emissive Materials for Organic Light-Emitting Diodes (OLEDs)

The indolizine (B1195054) core of this compound provides a robust platform for designing novel emissive materials for OLEDs. Research in this area focuses on tuning the emission color, enhancing quantum efficiency, and improving the operational stability of the resulting devices. The electron-withdrawing nature of the 4-chlorophenyl group at the 2-position, coupled with the electron-donating methyl group at the 7-position, creates a push-pull electronic system. This configuration is known to influence the intramolecular charge transfer (ICT) character of the molecule, which is pivotal in determining its emission properties.

Current investigations are centered on modifying the core structure of this compound to achieve a range of emission colors from blue to red. Theoretical calculations and experimental studies aim to establish a clear structure-property relationship to guide the synthesis of derivatives with desired emission wavelengths and high photoluminescence quantum yields (PLQY). The table below summarizes hypothetical performance data for OLEDs incorporating derivatives of this compound as the emissive layer, illustrating the potential tunability of this scaffold.

DerivativeEmission ColorMax Emission (nm)External Quantum Efficiency (%)
Compound A Blue4755.2
Compound B Green5208.5
Compound C Red6304.8
Note: The data in this table is illustrative and based on general trends observed for similar organic emitters.

Application in Solar Energy Conversion Technologies

In the domain of solar energy, this compound and its derivatives are being explored as components in organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). The strong absorption in the UV-visible region and suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels make this compound a promising donor material in bulk heterojunction solar cells.

Research efforts are directed towards synthesizing new indolizine-based polymers and small molecules that can be paired with suitable acceptor materials to maximize power conversion efficiency (PCE). The inherent thermal and photochemical stability of the indolizine ring system is a significant advantage for long-term device performance. Key parameters for solar cell performance, such as open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), are being optimized through molecular engineering of the this compound framework.

Chemical Biology Probes and Tools (excluding direct biological efficacy)

Beyond materials science, the fluorescent properties of this compound are being harnessed for the development of sophisticated tools for chemical biology. Its application as a fluorescent marker and sensor allows for the visualization and detection of specific chemical species in complex environments.

Fluorescent Markers and Sensors for Chemical Detection

The intrinsic fluorescence of this compound can be modulated by its interaction with specific analytes. This "turn-on" or "turn-off" fluorescence response forms the basis for its use as a chemical sensor. Researchers are designing derivatives that can selectively bind to ions, small molecules, or macromolecules, leading to a detectable change in their fluorescence intensity or wavelength.

For example, the introduction of specific chelating groups onto the indolizine scaffold could enable the selective detection of metal ions. The sensitivity and selectivity of such sensors are critical performance metrics. The table below presents hypothetical data for a sensor based on a functionalized this compound derivative for the detection of a specific analyte.

AnalyteDetection Limit (μM)Fluorescence ChangeSelectivity over Interferents
Metal Ion X 0.510-fold increase>50-fold
Anion Y 1.2Quenching>100-fold
Note: The data in this table is for illustrative purposes to demonstrate the potential of this compound class as chemical sensors.

Precursors for Complex Heterocyclic Architectures

The chemical reactivity of the indolizine ring system in this compound makes it a valuable building block for the synthesis of more complex and extended heterocyclic structures. Its use as a precursor opens up avenues to novel materials with unique electronic and photophysical properties.

Synthesis of Cyclazines and π-Expanded Systems

Indolizine derivatives are known to undergo cycloaddition reactions, which can be exploited to construct larger, fused aromatic systems such as cyclazines. These π-expanded structures are of great interest due to their extended conjugation, which can lead to near-infrared (NIR) absorption and emission, as well as enhanced charge-carrier mobility.

The synthesis of novel cyclazines and other π-expanded systems from this compound is an active area of research. These new materials could find applications in advanced electronics, such as field-effect transistors (FETs) and NIR photodetectors. The strategic functionalization of the indolizine precursor allows for control over the electronic properties and solid-state packing of the resulting π-expanded systems, which are crucial for device performance.

Design of N,O-Bidentate Ligands for Metal Coordination Chemistry

Pyrazolone derivatives, which share some structural motifs with indolizines, are known to form N,O-bidentate ligands that can coordinate with metal ions. The enamine-keto form of (4Z)-4-{(2-chlorophenyl)aminomethylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is stabilized by an intramolecular N—H⋯O hydrogen bond, making the oxygen and nitrogen atoms available for metal complexation. nih.gov This ability to form stable metal complexes opens up possibilities for their use in catalysis, analytical chemistry, and the development of new materials with interesting electronic and photophysical properties.

Structure-Reactivity Relationship Studies for Rational Design and Functionalization

Understanding the relationship between the structure of indolizine derivatives and their reactivity is crucial for the rational design of new functional molecules. For example, the synthesis of various indolizine-derived pentathiepines with different substitutions at the C-9 position has been shown to strongly influence their electronic structure. nih.gov Such studies provide valuable insights into how modifications to the molecular framework can tune the properties of these compounds for specific applications. By systematically altering the substituents on the indolizine core, it is possible to modulate their biological activity, photophysical properties, and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-7-methylindolizine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using diethyl but-2-ynedioate and substituted pyridinium salts in dry tetrahydrofuran (THF) with K₂CO₃ as a base. For example, substituting the 4-cyanophenyl group in pyridinium bromide precursors enhances reactivity . Yield optimization requires precise control of stoichiometry (e.g., 0.1 mmol precursors) and inert conditions to prevent side reactions. Column chromatography (e.g., silica gel) is recommended for purification, as demonstrated in analogous indolizine syntheses .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles and torsional strain in the indolizine core. For example, SHELX refinement of analogous compounds (e.g., 6-(4-Chlorophenyl)-7-phenylpyrrolizine) confirmed non-planar geometries due to steric hindrance . Complementary ¹H/¹³C NMR (e.g., δ 0.76–0.96 ppm for cyclopropane protons in related structures) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) validate functional groups .

Q. What analytical techniques are most effective for assessing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for quantifying impurities. Mass spectrometry (MS-ESI) confirms molecular weight (e.g., [M+1]+ peaks at m/z 619 for analogous compounds) . Differential scanning calorimetry (DSC) can detect polymorphic impurities by analyzing melting point deviations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound in biological systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron distribution in the indolizine core, identifying nucleophilic sites (e.g., C-3 position). Molecular docking (AutoDock Vina) predicts interactions with targets like CRTH2 receptors, guided by structural analogs (e.g., indolizine acetic acid derivatives with IC₅₀ < 100 nM) .

Q. What strategies enable selective crystallization of geometric isomers during the synthesis of this compound intermediates?

  • Methodological Answer : Solvent polarity manipulation (e.g., ethanol/water mixtures) selectively precipitates cis/trans isomers. Lewis acids (e.g., BF₃·Et₂O) catalyze isomerization of cis- to trans-Atovaquone analogs, achieving >90% diastereomeric excess . Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for pharmacological profiling .

Q. How can reaction mechanisms for indolizine functionalization (e.g., hydroxylation or halogenation) be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer : Kinetic isotope effects (KIEs) using deuterated substrates (e.g., D₂O in hydroxylation) identify rate-determining steps. Trapping intermediates with TEMPO or monitoring via in-situ FTIR reveals radical pathways in halogenation reactions . Isotopic labeling (¹⁸O) in quinoline derivatives confirms oxygen incorporation routes .

Q. How should researchers address contradictions in spectroscopic data when characterizing novel this compound analogs?

  • Methodological Answer : Discrepancies between predicted and observed NMR shifts (e.g., aromatic protons) may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) at 298–373 K can detect conformational exchange . Cross-validation with X-ray crystallography (e.g., SHELXL-refined structures) resolves ambiguities in substituent positioning .

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